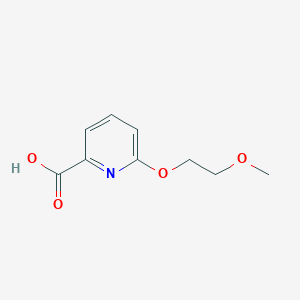
6-(2-Methoxyethoxy)pyridine-2-carboxylic acid
Descripción general
Descripción
6-(2-Methoxyethoxy)pyridine-2-carboxylic acid, also known as MEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the pyridine carboxylic acid family and has a molecular weight of 223.23 g/mol. MEPC is a white crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Activity
6-(2-Methoxyethoxy)pyridine-2-carboxylic acid is used in synthesizing copper(II) complexes. These complexes exhibit catalytic activity for addition reactions of terminal alkynes to imines, producing propargylamines. Such reactions demonstrate the compound's potential in organic synthesis and catalysis (Drabina et al., 2010).
Novel Heterocyclic Compounds Synthesis
This compound is instrumental in synthesizing novel polycyclic heteroaromatic compounds, where it facilitates the creation of diverse structures including benzofuran, thiazole, and pyridine derivatives (Patankar et al., 2008).
Uranyl Complex Formation
It plays a role in forming uranyl complexes with the pyridine-2,6-dicarboxylato ligand. These complexes exhibit unique structures in their coordination spheres and are important in inorganic chemistry and materials science (Masci & Thuéry, 2005).
Lanthanide-based Coordination Polymers
The compound is used in the synthesis of lanthanide coordination compounds, which are studied for their photophysical properties. These compounds have potential applications in material science, particularly in light harvesting and luminescence (Sivakumar et al., 2011).
Coal Pyrolysis Reactivity Enhancement
6-(2-Methoxyethoxy)pyridine-2-carboxylic acid is utilized in the pretreatment of coals to enhance their pyrolytic reactivity. This application is significant in the field of energy and fuel technology (Sakanishi et al., 2001).
Antimicrobial Activity of Pyridine Derivatives
It contributes to the synthesis of pyridine derivatives with antimicrobial properties. This aspect is crucial in the development of new pharmaceuticals and antimicrobial agents (Patel et al., 2011).
Reactivity with Zn(II) Salts
The compound reacts with Zn(II) salts under different conditions to form coordination polymers, which are of interest in coordination chemistry and materials science (Ghosh et al., 2004).
Propiedades
IUPAC Name |
6-(2-methoxyethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-5-6-14-8-4-2-3-7(10-8)9(11)12/h2-4H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUMITXLYQLVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyethoxy)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Benzyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424822.png)
![N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424824.png)
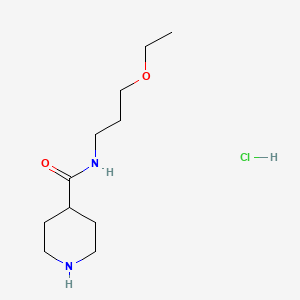

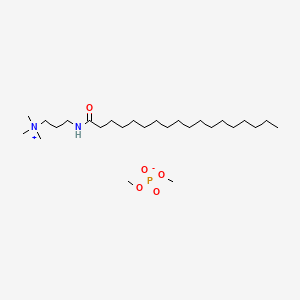
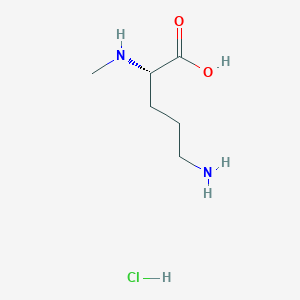
![N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1424830.png)
![N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxam](/img/structure/B1424833.png)
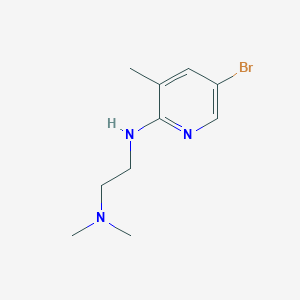
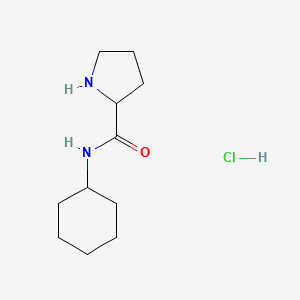
![N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1424838.png)
![N-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424840.png)
![N-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1424841.png)
![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1424845.png)